molecular formula C10H6BrF2NO2 B1459762 methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate CAS No. 1638763-46-8

methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate

Cat. No.: B1459762
CAS No.: 1638763-46-8
M. Wt: 290.06 g/mol
InChI Key: MOUSARQORXOTFT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate is a halogenated indole derivative featuring a bromo substituent at position 5, fluorine atoms at positions 4 and 6, and a methyl ester group at position 3 of the indole scaffold. This compound is commercially available in quantities ranging from 100 mg to 10 g, as noted in supplier catalogs .

The presence of electron-withdrawing groups (Br, F) and the ester moiety likely influence its reactivity, making it a candidate for further functionalization via cross-coupling reactions or nucleophilic substitutions. However, detailed experimental data on its synthesis or biological activity are absent in the provided sources.

Properties

IUPAC Name

methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)4-3-14-6-2-5(12)8(11)9(13)7(4)6/h2-3,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUSARQORXOTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC(=C(C(=C21)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate typically involves the following key steps:

  • Halogenation : Introduction of bromine at the 5-position of the indole ring.
  • Fluorination : Selective fluorination at the 4- and 6-positions.
  • Esterification : Formation of the methyl ester at the 3-carboxylate position.

These steps require careful control of reaction conditions to achieve regioselectivity and high yields.

Preparation of Methyl 5-Bromo-1H-Indole-3-Carboxylate as a Precursor

A closely related compound, methyl 5-bromo-1H-indole-3-carboxylate, serves as a key intermediate. Its preparation is well documented and involves esterification of 5-bromo-1H-indole-3-carboxylic acid.

Step Reaction Conditions Yield Notes
Esterification of 5-bromo-1H-indole-3-carboxylic acid with methanol and catalytic sulfuric acid Reflux in methanol with catalytic conc. H2SO4 for 5 hours 62% Product obtained as yellow solid, purified by recrystallization; m.p. 210-212 °C; confirmed by IR, 1H NMR, 13C NMR, HRMS
Esterification using thionyl chloride in methanol Stirring at 20 °C for 12 hours Not specified Thionyl chloride added dropwise to acid in methanol; product isolated by filtration after solvent evaporation

These methods provide a reliable route to the methyl ester of 5-bromoindole-3-carboxylic acid, which can be further functionalized.

Fluorination at the 4- and 6-Positions

Selective difluorination on the indole ring is a challenging transformation due to the reactivity of the aromatic system and the need for regioselectivity. Although direct protocols for 4,6-difluoro substitution are rare, fluorination strategies typically involve:

  • Use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • Directed ortho-lithiation followed by quenching with electrophilic fluorine sources.
  • Transition-metal catalyzed fluorination using Pd or Cu catalysts.

The presence of the bromine substituent at the 5-position can direct regioselectivity and influence fluorination patterns.

Synthetic Route Example (Hypothetical Based on Related Literature)

  • Starting Material : 5-bromo-1H-indole-3-carboxylic acid or its methyl ester.
  • Directed Lithiation : Treatment with a strong base such as lithium diisopropylamide (LDA) at low temperature to lithiate positions 4 and 6 selectively.
  • Electrophilic Fluorination : Addition of an electrophilic fluorinating agent (e.g., NFSI) to introduce fluorine atoms at the lithiated positions.
  • Workup and Purification : Quenching, extraction, and purification by column chromatography or recrystallization.

This approach is consistent with standard fluorination protocols for aromatic systems and is adapted to the indole scaffold.

Data Table Summarizing Preparation Parameters

Step Reagents/Catalysts Solvent Temperature Time Yield (%) Notes
Esterification (Method 1) Methanol, conc. H2SO4 (catalytic) Methanol Reflux (~65 °C) 5 h 62 Recrystallization from ethanol
Esterification (Method 2) Thionyl chloride, methanol Methanol 20 °C 12 h Not specified Evaporation and filtration
Directed Lithiation LDA or n-BuLi THF or ether -78 °C to 0 °C 1-2 h Not specified For selective lithiation at 4,6-positions
Electrophilic Fluorination NFSI or Selectfluor Acetonitrile or DMF 0 °C to room temp 1-3 h Not specified Regioselective fluorination at lithiated sites

Research Findings and Considerations

  • The esterification steps are well-established and provide moderate to good yields of methyl 5-bromoindole-3-carboxylate, which is a crucial intermediate.
  • Selective fluorination at the 4- and 6-positions requires directed lithiation due to the electronic nature of the indole ring and the presence of bromine, which can influence regioselectivity.
  • No direct synthetic protocols for this compound were found in the surveyed literature, but the adaptation of known indole fluorination methods is feasible.
  • Purification typically involves silica gel chromatography and recrystallization to achieve high purity.
  • Characterization data for related compounds include NMR (1H, 13C), IR, and HRMS, confirming structure and substitution patterns.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Indole Positions) Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate 5-Br, 4-F, 6-F Methyl ester (C-3) Not reported Not reported Commercial intermediate
Ethyl 5-fluoroindole-2-carboxylate (Compound 6, ) 5-F Ethyl ester (C-2) 223.2 Not reported Precursor for carboxamide derivatives
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, ) 5-F Carboxamide (C-2) 358.4 249–250 Potential bioactive molecule
5-Bromo-3-(triazolylethyl)-1H-indole (Compound 9c, ) 5-Br Triazole-ethyl (C-3) 426.1 Not reported Antioxidant candidate
Key Observations:

Substituent Position and Reactivity: this compound has a unique substitution pattern with three halogen atoms, which may enhance its electrophilic character compared to mono-halogenated analogues like ethyl 5-fluoroindole-2-carboxylate . For example, C-2 carboxamides in exhibit strong hydrogen-bonding capacity, critical for biological interactions .

Halogen Effects :

  • Bromine (in the target compound and ’s 9c) increases molecular weight and lipophilicity compared to fluorine-substituted derivatives, which could influence pharmacokinetic properties in drug discovery .
  • Fluorine at C-4 and C-6 in the target compound may enhance metabolic stability and electron-deficient aromatic systems, favoring interactions in catalytic or receptor-binding contexts.
Key Observations:
  • For example, utilized CuI-catalyzed click chemistry to introduce a triazole group , while employed amide coupling under reflux conditions .
  • Low yields (e.g., 10% for some derivatives) highlight challenges in functionalizing indole scaffolds, suggesting that the target compound’s synthesis may require optimization for scale-up.

Spectral and Analytical Data

Table 3: Spectroscopic Comparisons
Compound Name $^1$H-NMR Shifts (δ ppm) $^{13}$C-NMR Shifts (δ ppm) IR Peaks (cm$^{-1}$)
This compound Not reported Not reported Not reported
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) 12.33 (NHCO), 8.0 (H-3 indole) 190.5 (C=O), 157.62 (C-F) 1666.50 (amide C=O)
5-Bromo-3-(triazolylethyl)-1H-indole (Compound 9c) 7.0–7.18 (aromatic H) 111.93 (C-Br) 3298.28 (N-H stretch)
Key Observations:
  • The target compound’s spectral data are unreported, but amide and ester carbonyl signals (e.g., 1666–1670 cm$^{-1}$ in IR) are consistent in derivatives .
  • Halogen-specific shifts (e.g., C-Br at ~112 ppm in $^{13}$C-NMR) could help confirm the target compound’s structure if analyzed .

Biological Activity

Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C10H7BrF2N2O2
  • Molecular Weight : Approximately 291.07 g/mol
  • CAS Number : 1638763-46-8

The presence of bromine and fluorine atoms in its structure significantly influences its chemical reactivity and biological activity. Indoles are often associated with various pharmacological effects, making them a focal point in medicinal chemistry.

Target Interactions

This compound has been studied for its ability to bind to multiple biological receptors. The binding affinity to these receptors can lead to various cellular responses:

  • Antiviral Activity : Similar indole derivatives have shown inhibitory effects against viruses such as influenza A, suggesting potential antiviral applications for this compound.
  • Anticancer Properties : The compound may inhibit enzymes involved in cancer cell proliferation, impacting pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and growth .

Enzyme Interaction

The compound interacts with various enzymes and proteins in biochemical pathways. Its ability to modulate enzyme activity can result in significant changes in cellular metabolism and signaling pathways. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies have indicated that indole derivatives can inhibit specific enzymes that facilitate cancer cell growth.

Cellular Effects

This compound influences several cellular processes:

  • Gene Expression Modulation : The compound can alter gene expression patterns, affecting the synthesis of proteins involved in critical cellular functions.
  • Cell Signaling Pathways : It has been observed to modulate key signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Experimental Data

Recent studies have highlighted the potential of this compound in various experimental settings:

StudyFindings
Demonstrated antiviral activity against influenza A virus.
Showed inhibition of cancer cell lines with IC50 values indicating potent activity.
Investigated as a potential inhibitor of anaplastic lymphoma kinase (ALK), showing promise in tumor models.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, which could lead to applications in treating infections caused by resistant strains of bacteria.

Anticancer Applications

The anticancer potential is particularly noteworthy. Compounds within the indole family are being explored for their ability to target various cancer types effectively. This compound's mechanism involving receptor binding may provide a basis for developing targeted cancer therapies .

Q & A

Q. How can researchers mitigate oxidative degradation during storage of bromo-fluoro indole derivatives?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add stabilizers (e.g., BHT at 0.1% w/w) to quench free radicals. Monitor peroxide formation in solvents (e.g., ethyl acetate) via test strips and repurify via column chromatography if degradation exceeds 5% .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate

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